2-Methoxy-5-methylbenzaldehyde
Overview
Description
2-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzaldehyde, which is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a formyl group (-CHO) . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Organic Chemistry
2-Methoxy-5-methylbenzaldehyde is a chemical compound used in the field of organic chemistry . It has a molecular weight of 150.18 and a CAS Number of 7083-19-4 .
Application
This compound has been used in the synthesis of new benzaldehyde derivatives . These derivatives were isolated from a mangrove fungus (No. ZZF 32#) from the South China Sea .
Method of Application
The new benzaldehyde derivatives were obtained from the ethyl acetate extract of the marine fungus . The structures of these new compounds were established by comprehensive analysis of the spectral data, especially 2D NMR spectral results .
Results
Two new benzaldehyde derivatives, 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2, 4-dihydroxy-3-methylbenzaldehyde, were isolated . The new compounds were elucidated on the basis of a comprehensive analysis of the detailed 1D and 2D spectroscopic data .
Synthesis of Radiolabeling Precursor
2-Methoxy-5-methylbenzaldehyde has been used to synthesize a radiolabeling precursor called desmethyl-PBR06 .
Method of Application
The specific method of synthesis is not mentioned in the source, but it typically involves a series of chemical reactions to convert the starting material (2-Methoxy-5-methylbenzaldehyde) into the desired product (desmethyl-PBR06) .
Results
The successful synthesis of desmethyl-PBR06 from 2-Methoxy-5-methylbenzaldehyde would provide a valuable tool for radiolabeling studies .
Study of Electroantennogram Response
2-Methoxy-5-methylbenzaldehyde has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .
Method of Application
In this study, the compound was likely used as one of the volatile plant compounds to which the vine weevil was exposed . The weevil’s electroantennogram response to the compound was then measured and analyzed .
Results
The specific results of this study are not mentioned in the source, but such studies typically aim to better understand the sensory responses of insects to various compounds, which can have applications in pest management .
Synthesis of Tetradentate Schiff Base Compounds
2-Methoxy-5-methylbenzaldehyde has been used in the synthesis of tetradentate Schiff base compounds .
Method of Application
The specific method of synthesis is not mentioned in the source, but the synthesis of Schiff base compounds typically involves the reaction of an aldehyde (like 2-Methoxy-5-methylbenzaldehyde) with an amine .
Results
The successful synthesis of tetradentate Schiff base compounds from 2-Methoxy-5-methylbenzaldehyde would provide valuable compounds for further study, as Schiff base compounds have a wide range of potential applications, including in catalysis and materials science .
Antifungal Activity
2-Methoxy-5-methylbenzaldehyde has been found to have antifungal activity .
Method of Application
The compound was used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae . It was also used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .
Results
The specific results of this study are not mentioned in the source, but such studies typically aim to better understand the sensory responses of insects to various compounds, which can have applications in pest management .
Synthesis of Radiolabeling Precursor
2-Methoxy-5-methylbenzaldehyde has been used to synthesize a radiolabeling precursor .
Method of Application
The specific method of synthesis is not mentioned in the source, but it typically involves a series of chemical reactions to convert the starting material (2-Methoxy-5-methylbenzaldehyde) into the desired product .
Results
The successful synthesis of the radiolabeling precursor from 2-Methoxy-5-methylbenzaldehyde would provide a valuable tool for radiolabeling studies .
properties
IUPAC Name |
2-methoxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIGQCGJUDKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343675 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylbenzaldehyde | |
CAS RN |
7083-19-4 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7083-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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